molecular formula C15H22ClNO2 B12670557 Isopropyl 4-phenylpiperidine-4-carboxylate hydrochloride CAS No. 84145-26-6

Isopropyl 4-phenylpiperidine-4-carboxylate hydrochloride

Cat. No.: B12670557
CAS No.: 84145-26-6
M. Wt: 283.79 g/mol
InChI Key: SQLUHDLBWGBJLZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isopropyl 4-phenylpiperidine-4-carboxylate hydrochloride typically involves the reaction of benzyl cyanide with chlormethine in the presence of sodium amide to form a piperidine ring . This method is efficient and practical for producing piperidine derivatives.

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that include hydrogenation, cyclization, and reduction reactions. The use of phenylsilane as a key reagent promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Chemical Reactions Analysis

Types of Reactions: Isopropyl 4-phenylpiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products: The major products formed from these reactions include various substituted piperidines, piperidinones, and other piperidine derivatives .

Scientific Research Applications

Isopropyl 4-phenylpiperidine-4-carboxylate hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of isopropyl 4-phenylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with opioid receptors, leading to analgesic effects. The compound’s structure allows it to bind to these receptors, modulating pain signals and providing relief .

Properties

CAS No.

84145-26-6

Molecular Formula

C15H22ClNO2

Molecular Weight

283.79 g/mol

IUPAC Name

propan-2-yl 4-phenylpiperidine-4-carboxylate;hydrochloride

InChI

InChI=1S/C15H21NO2.ClH/c1-12(2)18-14(17)15(8-10-16-11-9-15)13-6-4-3-5-7-13;/h3-7,12,16H,8-11H2,1-2H3;1H

InChI Key

SQLUHDLBWGBJLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1(CCNCC1)C2=CC=CC=C2.Cl

Origin of Product

United States

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